molecular formula C19H16BrN5O2 B2483894 N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358780-17-2

N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Katalognummer B2483894
CAS-Nummer: 1358780-17-2
Molekulargewicht: 426.274
InChI-Schlüssel: FVXKEHXIJQETHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide often involves multi-component reactions such as the Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed tandem reactions. This method provides a diversified synthesis route for creating complex fused tricyclic scaffolds, starting from readily available materials. For instance, the synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives showcases a similar approach, highlighting the versatility and efficiency of combining Ugi-4CR with copper-catalyzed reactions for constructing such complex molecules (An et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by a fused tricyclic scaffold that incorporates elements from the triazoloquinoxaline family. This structure imparts distinct chemical and physical properties to the molecules, making them interesting subjects for further chemical and pharmacological studies. The specific interactions and arrangements of atoms within these molecules can be analyzed through various spectroscopic methods to elucidate their structural features.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, facilitated by their reactive sites, such as the triazolo and quinoxaline moieties. The reactivity can lead to the formation of novel derivatives with potential biological activities. For example, the introduction of different substituents through reactions such as the DCC coupling method or azide coupling method can produce a wide array of analogs, each possessing unique chemical properties (Fathalla, 2015).

Wissenschaftliche Forschungsanwendungen

  • Synthesis and H1-Antihistaminic Activity Evaluation : A series of novel triazoloquinazolinones have been synthesized, exhibiting significant in vivo H1-antihistaminic activity. These compounds, through various substitutions and structural modifications, have demonstrated considerable protection against histamine-induced bronchospasm in guinea pigs. Notably, certain derivatives have shown comparable or even superior potency to chlorpheniramine maleate, with the added benefit of reduced sedation, marking them as potential leads for developing new classes of H1-antihistamines (Alagarsamy et al., 2009).

  • Positive Inotropic Effects on Cardiac Dynamics : The compound PHR0007, structurally similar to the queried compound, has been studied for its positive inotropic effects on rabbit atria. This research highlights the compound's ability to enhance atrial pulse pressure and stroke volume, with these effects being mediated through the PDE-cAMP-PKA signaling pathway. The study provides insights into the compound's potential therapeutic applications in cardiovascular conditions (Lan et al., 2009).

  • Antimalarial Activity and Structure-Activity Relationships : Related quinoline derivatives have been synthesized and evaluated for their antimalarial properties. This research delves into the structural aspects that contribute to antimalarial potency, revealing correlations with substituent characteristics and providing a foundation for the development of new antimalarial agents (Werbel et al., 1986).

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O2/c1-2-16-22-23-18-19(27)24(14-8-3-4-9-15(14)25(16)18)11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXKEHXIJQETHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.